Phase Transition Temperature and Enthalpy of SAPC Differentiate It from SLPC and SLnPC
Differential scanning calorimetry (DSC) analysis of aqueous dispersions reveals that the gel to liquid-crystalline phase transition temperature (Tc) of SAPC is -12.6 ± 1.0 °C, which is significantly higher than that of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) at -16.2 ± 1.6 °C, and comparable to 1-stearoyl-2-linolenoyl-sn-glycero-3-phosphocholine (SLnPC) at -13 °C [1]. The associated enthalpy of transition (ΔH) for SAPC is 5.3 ± 1.8 kcal/mol, substantially greater than the 3.3 ± 1.0 kcal/mol measured for SLPC [1]. These differences arise from the number and position of double bonds in the sn-2 acyl chain, with the four double bonds of arachidonoyl (SAPC) producing a less ordered gel phase and a higher transition enthalpy compared to the two double bonds of linoleoyl (SLPC). The temperature of maximum heat flow (Tmax) further distinguishes these lipids: -10.7 ± 0.9 °C for SAPC versus -14.4 ± 1.3 °C for SLPC [1].
| Evidence Dimension | Gel to liquid-crystalline phase transition temperature (Tc) and enthalpy (ΔH) |
|---|---|
| Target Compound Data | Tc = -12.6 ± 1.0 °C; Tmax = -10.7 ± 0.9 °C; ΔH = 5.3 ± 1.8 kcal/mol |
| Comparator Or Baseline | SLPC: Tc = -16.2 ± 1.6 °C; Tmax = -14.4 ± 1.3 °C; ΔH = 3.3 ± 1.0 kcal/mol. SLnPC: Tc = -13 °C; Tmax = -11 °C; ΔH = 6.6 kcal/mol. |
| Quantified Difference | ΔTc (SAPC - SLPC) = +3.6 °C; ΔΔH (SAPC - SLPC) = +2.0 kcal/mol. |
| Conditions | Aqueous dispersions of synthetic mixed-acid polyunsaturated phosphatidylcholines analyzed by differential scanning calorimetry (DSC). |
Why This Matters
The higher transition temperature and enthalpy of SAPC relative to SLPC indicate a more ordered gel phase and greater cooperativity of the phase transition, which directly impacts membrane permeability, protein-lipid interactions, and the temperature dependence of enzyme activity in reconstituted membrane systems.
- [1] Keough KMW, et al. Gel to liquid-crystalline phase transitions of aqueous dispersions of polyunsaturated mixed-acid phosphatidylcholines. Biochemistry. 1983;22(6):1475-1481. View Source
